molecular formula C7H10O B8462549 (R)-5-methyl-2-cyclohexenone CAS No. 54307-74-3

(R)-5-methyl-2-cyclohexenone

Cat. No. B8462549
CAS RN: 54307-74-3
M. Wt: 110.15 g/mol
InChI Key: NQICQYZVEPBJON-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05134238

Procedure details

(S)-N-methyl-1-phenyl-2-(1-piperidinyl)ethanamine (345.0 mg, 1.58 mmol) was dissolved in ether (12 mL) and n-butyllithium (2.5M in hexanes, 0.63 mL, 1.575 mmol) was added to the solution at -65° C. The solution was stirred for 5 min at -65° C., warmed to 0° C. and stirred for 10 min at 0° C. To a second flask was added CuI (251 mg, 1.32 mmol) and 10 mL of diethyl ether. This solution was cooled to -40° C. and treated with n-butyl lithium (0.53 mL, 1.323 mmol). The solution in the first flask was cooled to -35° C. and added via canula to the solution of n-BuCu in the second flask. The resulting solution was stirred for 15 min at -35° C., for 10 min at -30° C., and cooled to -78° C. After 30 min, 5-methyl-2-cyclohexenone (290 mg, 2.64 mmol) was added slowly at -78° C. The reaction mixture was quenched after 1 hr by adding 4N NH4Cl (15 mL) at -78° C. and extracted with ether (20 mL). The extract was washed with 1N HCl (15 mL), dried (Na2SO4) and concentrated. The oily residue was purified by column chromatography on silica gel (ether/pentane=1/8 followed by ether/pentane=1/5) to afford (S,S)-3-n-butyl-5-methylcyclohexanone (176 mg, 79% chemical yield, 39% ee, [α]D =5.5 (c=1.00, benzene)) and (R)-5-methyl-2-cyclohexenone (78 mg, 54% chemical yield, 28% ee, [α]D =22.8 (c=4.00, acetone)).
Name
(S)-N-methyl-1-phenyl-2-(1-piperidinyl)ethanamine
Quantity
345 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
0.53 mL
Type
reactant
Reaction Step Three
Quantity
290 mg
Type
reactant
Reaction Step Four
Name
Quantity
251 mg
Type
catalyst
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN[C@@H](C1C=CC=CC=1)CN1CCCCC1.[CH2:17]([Li])[CH2:18][CH2:19][CH3:20].[CH3:22][CH:23]1[CH2:28][C:27](=[O:29])[CH:26]=[CH:25][CH2:24]1>CCOCC.[Cu]I>[CH2:17]([C@H:25]1[CH2:24][C@H:23]([CH3:22])[CH2:28][C:27](=[O:29])[CH2:26]1)[CH2:18][CH2:19][CH3:20].[CH3:22][C@H:23]1[CH2:28][C:27](=[O:29])[CH:26]=[CH:25][CH2:24]1

Inputs

Step One
Name
(S)-N-methyl-1-phenyl-2-(1-piperidinyl)ethanamine
Quantity
345 mg
Type
reactant
Smiles
CN[C@H](CN1CCCCC1)C1=CC=CC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.63 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.53 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
290 mg
Type
reactant
Smiles
CC1CC=CC(C1)=O
Step Five
Name
Quantity
251 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 5 min at -65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 10 min at 0° C
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled to -40° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution in the first flask was cooled to -35° C.
ADDITION
Type
ADDITION
Details
added via canula to the solution of n-BuCu in the second flask
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 15 min at -35° C., for 10 min at -30° C.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78° C
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched after 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
by adding 4N NH4Cl (15 mL) at -78° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (20 mL)
WASH
Type
WASH
Details
The extract was washed with 1N HCl (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oily residue was purified by column chromatography on silica gel (ether/pentane=1/8 followed by ether/pentane=1/5)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CCC)[C@@H]1CC(C[C@H](C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 176 mg
YIELD: PERCENTYIELD 79%
Name
Type
product
Smiles
C[C@@H]1CC=CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05134238

Procedure details

(S)-N-methyl-1-phenyl-2-(1-piperidinyl)ethanamine (345.0 mg, 1.58 mmol) was dissolved in ether (12 mL) and n-butyllithium (2.5M in hexanes, 0.63 mL, 1.575 mmol) was added to the solution at -65° C. The solution was stirred for 5 min at -65° C., warmed to 0° C. and stirred for 10 min at 0° C. To a second flask was added CuI (251 mg, 1.32 mmol) and 10 mL of diethyl ether. This solution was cooled to -40° C. and treated with n-butyl lithium (0.53 mL, 1.323 mmol). The solution in the first flask was cooled to -35° C. and added via canula to the solution of n-BuCu in the second flask. The resulting solution was stirred for 15 min at -35° C., for 10 min at -30° C., and cooled to -78° C. After 30 min, 5-methyl-2-cyclohexenone (290 mg, 2.64 mmol) was added slowly at -78° C. The reaction mixture was quenched after 1 hr by adding 4N NH4Cl (15 mL) at -78° C. and extracted with ether (20 mL). The extract was washed with 1N HCl (15 mL), dried (Na2SO4) and concentrated. The oily residue was purified by column chromatography on silica gel (ether/pentane=1/8 followed by ether/pentane=1/5) to afford (S,S)-3-n-butyl-5-methylcyclohexanone (176 mg, 79% chemical yield, 39% ee, [α]D =5.5 (c=1.00, benzene)) and (R)-5-methyl-2-cyclohexenone (78 mg, 54% chemical yield, 28% ee, [α]D =22.8 (c=4.00, acetone)).
Name
(S)-N-methyl-1-phenyl-2-(1-piperidinyl)ethanamine
Quantity
345 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
0.53 mL
Type
reactant
Reaction Step Three
Quantity
290 mg
Type
reactant
Reaction Step Four
Name
Quantity
251 mg
Type
catalyst
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN[C@@H](C1C=CC=CC=1)CN1CCCCC1.[CH2:17]([Li])[CH2:18][CH2:19][CH3:20].[CH3:22][CH:23]1[CH2:28][C:27](=[O:29])[CH:26]=[CH:25][CH2:24]1>CCOCC.[Cu]I>[CH2:17]([C@H:25]1[CH2:24][C@H:23]([CH3:22])[CH2:28][C:27](=[O:29])[CH2:26]1)[CH2:18][CH2:19][CH3:20].[CH3:22][C@H:23]1[CH2:28][C:27](=[O:29])[CH:26]=[CH:25][CH2:24]1

Inputs

Step One
Name
(S)-N-methyl-1-phenyl-2-(1-piperidinyl)ethanamine
Quantity
345 mg
Type
reactant
Smiles
CN[C@H](CN1CCCCC1)C1=CC=CC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.63 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.53 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
290 mg
Type
reactant
Smiles
CC1CC=CC(C1)=O
Step Five
Name
Quantity
251 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 5 min at -65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 10 min at 0° C
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled to -40° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution in the first flask was cooled to -35° C.
ADDITION
Type
ADDITION
Details
added via canula to the solution of n-BuCu in the second flask
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 15 min at -35° C., for 10 min at -30° C.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78° C
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched after 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
by adding 4N NH4Cl (15 mL) at -78° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (20 mL)
WASH
Type
WASH
Details
The extract was washed with 1N HCl (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oily residue was purified by column chromatography on silica gel (ether/pentane=1/8 followed by ether/pentane=1/5)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CCC)[C@@H]1CC(C[C@H](C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 176 mg
YIELD: PERCENTYIELD 79%
Name
Type
product
Smiles
C[C@@H]1CC=CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.